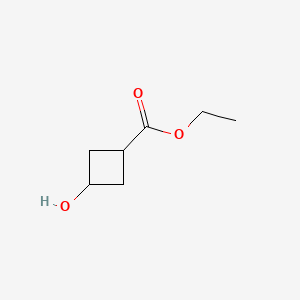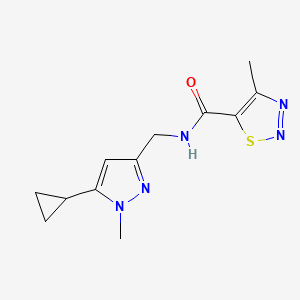![molecular formula C13H12F3N3O2 B2837822 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-00-3](/img/structure/B2837822.png)
2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. The trifluoromethyl group is known to have a significant electronegativity, which can influence the chemical properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. For instance, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could bestow distinctive physical-chemical properties .
Aplicaciones Científicas De Investigación
Divergent Cyclisations and Chemical Synthesis
Divergent Cyclisations of Pyrazol Acids with Electrophiles : A study highlighted the unexpected outcomes of cyclisations involving pyrazol acetic acids and electrophiles, leading to the production of interesting bicyclic heterocycles. This research underlines the complexity and potential of using such compounds in synthesizing novel heterocyclic compounds (Smyth et al., 2007).
Molecular Structure Analysis
Crystal Structure and Computational Study : Another study focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives. This work underscores the utility of such compounds in exploring molecular conformations and stabilizations, providing a foundation for further chemical and pharmaceutical research (Shen et al., 2012).
Catalytic Reactions
Ammoxidation and Aerobic Oxidation of Alcohols : Research into the catalytic performance of certain complexes in ammoxidation and aerobic oxidation reactions highlights the application of pyrazol-acetic acid derivatives in catalysis. This study presents an efficient approach to convert alcohols to nitriles and aldehydes, showcasing the relevance of these compounds in green chemistry (Xie et al., 2014).
Green Chemistry and Reusable Catalysts
Synthesis of Pyranopyrazole Derivatives : The use of acetic acid functionalized pyridinium salt as a reusable catalyst for synthesizing pyranopyrazole derivatives demonstrates the application of such chemical structures in facilitating green, efficient synthesis processes (Moosavi‐Zare et al., 2016).
Molecular Docking and Biological Evaluation
Molecular Docking and Screening for Antimicrobial Activity : A study on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines for antimicrobial activity highlights the pharmaceutical applications of these compounds. Through molecular docking and in vitro screening, this research contributes to the development of new antimicrobial agents (Chandak et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-6-4-8(13(14,15)16)10-11(7-2-3-7)18-19(5-9(20)21)12(10)17-6/h4,7H,2-3,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKKKQBJUJOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B2837742.png)


![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)




![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)

